Cabergoline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H37N5O2 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[3-[bis(trideuteriomethyl)amino]propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i3D3,4D3 |

InChI Key |

KORNTPPJEAJQIU-QYFGKBEYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCC)C([2H])([2H])[2H] |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Cabergoline-d6 chemical properties and structure

An In-depth Technical Guide to Cabergoline-d6: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound.

Chemical Properties

This compound is the deuterated form of Cabergoline, a potent dopamine D2 receptor agonist.[1] The incorporation of six deuterium atoms makes it an ideal internal standard for the quantification of Cabergoline in biological matrices using mass spectrometry.[2] Stable isotope labeling with deuterium can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor to consider in experimental design.[1]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [2] |

| CAS Number | 2738376-76-4 | [1][2] |

| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [2] |

| Molecular Weight | 457.6 g/mol | [2] |

| Appearance | Off-white Hygroscopic Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

| Solubility | Soluble in Acetonitrile and DMSO | [2] |

| Storage Conditions | -20°C | [2] |

| Stability | ≥ 2 years | [2] |

Chemical Structure

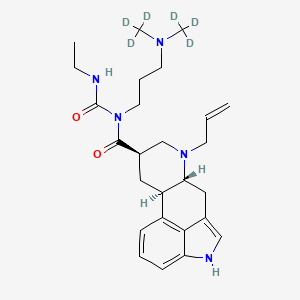

This compound shares the same core ergoline structure as its non-deuterated counterpart. The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.

-

SMILES: O=C(NCC)N(CCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C([C@H]1CN(CC=C)[C@@]2([H])--INVALID-LINK--=CNC4=CC=C3)([H])C1)=O[2]

-

InChI Key: KORNTPPJEAJQIU-QYFGKBEYSA-N[2]

Mechanism of Action and Signaling Pathway

As a stable isotope-labeled analog, this compound is expected to exhibit the same mechanism of action as Cabergoline. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[4][5][6] It also shows affinity for D3 and 5-HT2B receptors.[1] In the anterior pituitary gland, dopamine acts as an inhibitor of prolactin secretion.[7] By stimulating the D2 receptors on pituitary lactotrophs, Cabergoline mimics the action of dopamine, leading to a potent and sustained inhibition of prolactin release.[4][8]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is associated with an inhibitory G-protein (Gαi).[5] Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the prolactin-lowering effects of Cabergoline.[6]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Cabergoline in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise measurement of the analyte.

Representative LC-MS/MS Method for Cabergoline Quantification

Below is a detailed methodology adapted from validated methods for the analysis of Cabergoline in human plasma, where this compound serves as the internal standard (IS).[9][10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound working solution (as internal standard).

-

Vortex the mixture for 30 seconds.

-

Add 2.5 mL of diethyl ether as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions:

-

HPLC System: A system capable of gradient or isocratic elution.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). A typical composition could be Acetonitrile:Water:Ammonium Acetate buffer (50:40:10, v/v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Ion Source Parameters: Optimized settings for ion spray voltage, source temperature, nebulizer gas, and curtain gas.

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of serially diluted calibration standards.

-

The concentration of Cabergoline in the unknown samples is then determined by interpolation from this calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cabergoline D6 - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 8. mims.com [mims.com]

- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpc.com [ijrpc.com]

Cabergoline-d6: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Cabergoline-d6 in a research setting. The document will focus on its role as an internal standard in the quantitative analysis of the dopamine agonist, Cabergoline, particularly in complex biological matrices. This guide will provide a detailed overview of the experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways and analytical workflows.

Introduction to this compound

This compound is the deuterium-labeled analogue of Cabergoline, a potent and long-acting dopamine D2 receptor agonist. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools for bioanalytical studies. The six deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the unlabeled Cabergoline by mass spectrometry. However, its chemical and physical properties remain nearly identical to the parent compound. This key characteristic makes this compound an ideal internal standard for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative methods.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The principal use of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabergoline in biological samples such as plasma.[1][2] The co-elution of the analyte and its stable isotope-labeled internal standard allows for the mitigation of matrix effects, variations in extraction recovery, and fluctuations in instrument response.

Quantitative Data from Published LC-MS/MS Methods

The following tables summarize key quantitative parameters from published studies that have utilized a deuterated internal standard, presumed to be this compound, for the analysis of Cabergoline.

Table 1: Linearity and Sensitivity of Cabergoline LC-MS/MS Assays

| Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Matrix | Reference |

| 1.86 - 124 | 1.86 | Human Plasma | [1][2] |

| 2.00 - 200.00 | 1.6 | Human Plasma | [3][4] |

| 5 - 250 | 2 (approx.) | Human Plasma |

Table 2: Mass Spectrometry Parameters for Cabergoline Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Voltage (V) | Collision Energy (V) | Reference |

| Cabergoline | 452.3 | 381.2 | 135 | 25 | [3] |

| Cabergoline | 452 | 381 | Not Specified | Not Specified |

Note: The specific MS/MS transition for this compound is not explicitly available in the reviewed literature. However, a logical precursor ion would be approximately m/z 458.3, with a corresponding shift in the product ion.

Experimental Protocols

The following is a synthesized, step-by-step experimental protocol for the quantitative analysis of Cabergoline in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

Materials and Reagents

-

Cabergoline analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of, for example, 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cabergoline by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water 50:50 v/v).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate to yield a robust signal in the LC-MS/MS system (a typical concentration for internal standards is in the low ng/mL range).

-

Calibration Curve and Quality Control (QC) Samples: Spike known concentrations of the Cabergoline working standard solutions into blank human plasma to create a calibration curve over the desired analytical range (e.g., 2.00 to 200.00 pg/mL).[3][4] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution.

-

Vortex mix the samples briefly.

-

Add a suitable organic extraction solvent, such as diethyl ether.

-

Vortex mix vigorously to ensure thorough extraction.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase composition is 20 mM ammonium acetate and methanol (30:70, v/v).[3]

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both Cabergoline and this compound.

-

Mandatory Visualizations

Signaling Pathway of Cabergoline

Cabergoline exerts its therapeutic effects by acting as a potent agonist at dopamine D2 receptors. The following diagram illustrates the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cabergoline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cabergoline-d6, a deuterated analog of Cabergoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and, in some cases, Parkinson's disease.[1] this compound, in which six hydrogen atoms on the dimethylamino propyl moiety have been replaced with deuterium, is a stable, isotopically labeled version of Cabergoline. It serves as an excellent internal standard for the quantitative analysis of Cabergoline in biological matrices by mass spectrometry, owing to its similar physicochemical properties and distinct mass-to-charge ratio.[2][3] The incorporation of deuterium provides a mass shift that allows for clear differentiation from the unlabeled drug without significantly altering its chemical behavior.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and analytical method development.

| Property | Value | Reference(s) |

| Chemical Name | N-(3-(dimethylamino-d6)propyl)-N-((ethylamino)carbonyl)-6-(prop-2-en-1-yl)-ergoline-8β-carboxamide | N/A |

| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [4] |

| Molecular Weight | 457.6 g/mol | [4] |

| CAS Number | 2738376-76-4 | N/A |

| Appearance | White to off-white solid | [5][6] |

| Solubility | Soluble in Acetonitrile and DMSO | [4] |

| Storage | Long-term storage at -20°C is recommended. | [4] |

| Stability | Stable for at least 2 years when stored properly. | [4] |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) | N/A |

Synthesis and Purification

A likely approach would be the reaction of 6-allyl-ergoline-8β-carboxylic acid with a deuterated form of 1-(3-aminopropyl)-1-ethylurea, specifically N-(3-(dimethyl-d6-amino)propyl)-N'-ethylurea. This intermediate would be synthesized using deuterated dimethylamine. The final coupling reaction would likely be facilitated by a coupling agent such as a carbodiimide.

Purification of the final this compound product would typically be achieved through chromatographic techniques.

General Purification Workflow

Caption: General workflow for the purification of this compound.

Mechanism of Action: Dopamine D2 Receptor Signaling

Cabergoline exerts its pharmacological effects primarily through its potent agonism at dopamine D2 receptors.[1] In the pituitary gland, activation of these G protein-coupled receptors on lactotrophs inhibits the secretion of prolactin.[5] The signaling cascade initiated by Cabergoline binding to the D2 receptor is illustrated below.

Caption: Signaling pathway of Cabergoline at the dopamine D2 receptor.

Experimental Protocols

Quantitative Analysis of Cabergoline in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of Cabergoline in human plasma.[7]

5.1.1. Materials and Reagents

-

Cabergoline analytical standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Diethyl ether (for extraction)

5.1.2. Instrumentation

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column

5.1.3. Sample Preparation

-

To 500 µL of human plasma, add a known amount of this compound internal standard solution.

-

Add 3 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

5.1.4. LC-MS/MS Conditions

-

Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (e.g., 30:70 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column: C18, (e.g., 50 x 2.1 mm, 3.5 µm).

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Cabergoline: m/z 452.3 → 381.2[7]

-

This compound: m/z 458.3 → 387.2 (predicted)

-

5.1.5. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A typical linear range for Cabergoline is 2-200 pg/mL in plasma.[7]

Analytical Workflow Diagram

Caption: Workflow for the quantitative analysis of Cabergoline.

Spectroscopic Data

While specific, high-resolution 1H-NMR and 13C-NMR spectra for this compound are not widely published, the expected spectra can be inferred from the known spectra of Cabergoline.

-

1H-NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Cabergoline, with the notable absence of the signal corresponding to the six protons of the two methyl groups on the dimethylamino moiety.[8]

-

13C-NMR: The carbon-13 NMR spectrum would also be similar to that of Cabergoline. The carbon atoms attached to the deuterium atoms would exhibit a multiplet signal due to C-D coupling and a slight upfield shift.[8]

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak [M+H]⁺ at approximately m/z 458.3, which is 6 mass units higher than that of unlabeled Cabergoline (m/z 452.3). The fragmentation pattern is expected to be similar to Cabergoline, with the corresponding fragments containing the deuterated moiety also showing a 6-unit mass shift.[7]

Conclusion

This compound is an indispensable tool for the accurate quantification of Cabergoline in pharmacokinetic and bioequivalence studies. Its physical and chemical properties are nearly identical to the parent drug, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation by mass spectrometry. This technical guide provides essential data and methodologies to support the effective use of this compound in a research and drug development setting.

References

- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Cabergoline-d6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cabergoline-d6, a deuterated form of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, a representative analytical protocol, and its primary signaling pathway.

Core Molecular and Physical Data

This compound is a stable, isotopically labeled analog of Cabergoline, primarily utilized as an internal standard for the precise quantification of Cabergoline in biological samples using mass spectrometry techniques.[1] The incorporation of six deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled parent compound in mass spectrometric analyses.

| Property | Value | Source(s) |

| Molecular Formula | C26H31D6N5O2 | [1][2] |

| Molecular Weight | 457.65 g/mol | [2] |

| Appearance | Off-white Hygroscopic solid | [2] |

| Solubility | Soluble in Acetonitrile and DMSO | [1][2] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocol: Quantification of Cabergoline using this compound Internal Standard by LC-MS/MS

The following is a representative protocol for the quantification of Cabergoline in human plasma, employing this compound as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[3][4]

1. Sample Preparation:

-

To 500 µL of human plasma, add 50 µL of a this compound internal standard solution (concentration will depend on the specific assay requirements).

-

Vortex the sample for 1 minute to ensure homogeneity.

-

Perform a liquid-liquid extraction by adding 3.5 mL of diethyl ether.

-

Vortex the mixture for 3 minutes, followed by centrifugation at 3500 rpm for 5 minutes at 5°C.[4]

-

Transfer 3.0 mL of the upper organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.[4]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3. Data Analysis:

-

Quantify the concentration of Cabergoline in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of Cabergoline with a fixed concentration of this compound.

Primary Signaling Pathway: Dopamine D2 Receptor Agonism

Cabergoline functions primarily as a potent agonist of the dopamine D2 receptor.[6][7] In the tuberoinfundibular pathway, dopamine is released from the hypothalamus and acts on D2 receptors on lactotroph cells in the anterior pituitary gland to inhibit the secretion of prolactin.[6][7] Cabergoline mimics this action, leading to a direct and sustained reduction in prolactin levels.[8]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) associated with Gi proteins.[6] Upon activation by an agonist like Cabergoline, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling ultimately results in the inhibition of prolactin synthesis and release.

Furthermore, studies have shown that Cabergoline's activation of the D2 receptor can suppress the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects against oxidative stress.[1][9][10]

References

- 1. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]

- 2. droracle.ai [droracle.ai]

- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 8. pharmacoj.com [pharmacoj.com]

- 9. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Manufacturer and supplier information for Cabergoline-d6

Technical Guide: Cabergoline-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on this compound, a deuterated analog of Cabergoline. It is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure the accuracy and precision of Cabergoline measurement in biological samples.[1][2]

Manufacturer and Supplier Information

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes.

| Supplier | Product Number | CAS Number | Additional Information |

| Daicel Pharma Standards | DCTI-A-343 | 2738376-76-4 | Offered as a labeled standard.[3][4] |

| Cayman Chemical | 31690 | 2738376-76-4 | Provided as a solution in acetonitrile.[2][5] |

| MedChemExpress (MCE) | HY-13824S | 2738376-76-4 | Deuterium labeled Cabergoline.[1] |

| BOC Sciences | Labeled analogue of Cabergoline.[6] |

Physicochemical and Technical Data

The key technical specifications for this compound are summarized below.

| Parameter | Value | Source |

| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [2] |

| CAS Number | 2738376-76-4 | [2][3][4] |

| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [2][3][4] |

| Molecular Weight | 457.6 g/mol | [2][3][4] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

| Appearance | Off-white Hygroscopic solid | [4] |

| Solubility | Soluble in Acetonitrile, DMSO | [2][4] |

| Storage Condition | 2-8°C | [4] |

| Stability | ≥ 2 years | [2] |

Mechanism of Action: Dopamine D2 Receptor Agonism

Cabergoline is a long-acting ergot derivative that functions as a potent agonist for the dopamine D2 receptor.[7][8] It has a high affinity for D2 receptors and a lower affinity for dopamine D1, α-adrenergic, and serotonin receptors.[7] The primary therapeutic effect, the inhibition of prolactin secretion, is mediated through its action on D2 receptors located on lactotroph cells in the anterior pituitary gland.[9][10] Stimulation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the synthesis and release of prolactin.[8]

Synthesis and Analytical Workflow

General Synthesis Outline

The synthesis of Cabergoline is a multi-step process typically starting from 9,10-dihydrolysergic acid.[11] The process involves the formation of an amide side chain and the subsequent creation of an unsymmetrical N-acylurea moiety.[11] The final step often involves purification by chromatography to achieve high purity.[12] The synthesis of this compound would involve the use of a deuterated reagent, such as N,N-dimethyl-d6-propane-1,3-diamine, during the side-chain construction.

Typical Analytical Workflow

This compound is used as an internal standard for quantifying Cabergoline in biological matrices like human plasma. A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is commonly employed.[13][14]

Quantitative Analytical Data

Various chromatographic methods have been developed and validated for the determination of Cabergoline. The performance characteristics of some of these methods are summarized below.

| Method | Linearity Range | LOD | LOQ | Matrix |

| LC-MS/MS | 2.00 - 200.00 pg/mL | 0.5 pg/mL | 1.6 pg/mL | Human Plasma[13][14] |

| HPTLC | 1000 - 5000 ng/spot | 192.14 ng/spot | 582.2 ng/spot | Pharmaceutical Formulation[15] |

| Spectrofluorimetry | 50.0 - 450.0 ng/mL | 14.4 ng/mL | 43.7 ng/mL | N/A[16] |

| TLC Densitometry | 100.0 - 1500.0 ng/band | 25.4 ng/band | 76.9 ng/band | N/A[16] |

Experimental Protocols

Protocol: LC-MS/MS Quantification of Cabergoline in Human Plasma

This protocol is adapted from a validated bioanalytical method.[13][14]

1. Sample Preparation and Extraction:

-

To 500 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard (IS) working solution.

-

Add 2.5 mL of diethyl ether as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% aqueous triethylamine, pH adjusted).[16]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Total Run Time: Approximately 5.5 minutes.[13]

3. Mass Spectrometric Conditions:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (this compound or other).

-

A calibration curve is constructed by plotting the peak area ratios against the known concentrations of spiked calibration standards.

-

The concentration of Cabergoline in the unknown samples is determined by interpolation from the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cabergoline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Cabergoline D6 - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. labshake.com [labshake.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates - Google Patents [patents.google.com]

- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijprs.com [ijprs.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for Cabergoline in Human Plasma Using a Deuterated Internal Standard

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate and precise quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cabergoline in human plasma. The method employs Cabergoline-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of cabergoline in human plasma.

Caption: LC-MS/MS workflow for Cabergoline analysis.

Materials and Methods

Reagents and Materials

-

Cabergoline reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and diethyl ether

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of cabergoline and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 3.0 mL of diethyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 70% B |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 5.5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

MRM Transitions

The following MRM transitions were used for the quantification of cabergoline and its internal standard. The transition for this compound is predicted based on the fragmentation of the unlabeled compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabergoline | 452.3 | 381.2[1] |

| This compound (Predicted) | 458.3 | 387.2 |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Cabergoline | 2.00 - 200.00 | > 0.99 |

Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5.00 | < 15 | < 15 | 85 - 115 |

| Medium | 50.0 | < 15 | < 15 | 85 - 115 |

| High | 150.0 | < 15 | < 15 | 85 - 115 |

Signaling Pathway Diagram

The mechanism of action of cabergoline involves the stimulation of D2 dopamine receptors in the pituitary gland, leading to the inhibition of prolactin release.

References

Application Notes and Protocols for the Quantitative Analysis of Cabergoline using Cabergoline-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3][4]

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response. A deuterated internal standard, such as cabergoline-d6, is considered the gold standard as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring the highest degree of accuracy and precision in quantitative analysis. This document provides detailed application notes and protocols for the determination of cabergoline in human plasma using this compound as an internal standard.

Mechanism of Action of Cabergoline

Cabergoline exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors in the anterior pituitary gland. This action mimics the natural inhibitory effect of dopamine on prolactin secretion from lactotroph cells. The signaling cascade initiated by the binding of cabergoline to the D2 receptor is illustrated in the diagram below.

Experimental Protocols

This section details the methodology for the quantitative analysis of cabergoline in human plasma using this compound as an internal standard. The protocol is based on established methods for cabergoline quantification and adheres to FDA guidelines for bioanalytical method validation.[5][6][7][8][9]

Materials and Reagents

-

Cabergoline analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade diethyl ether

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Vortex for 1 minute.

-

Add 3.5 mL of diethyl ether.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 3500 rpm for 5 minutes at 5°C.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 15 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 5.5 minutes |

Table 1: Liquid Chromatography Parameters.[2]

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Cabergoline Transition | m/z 452.3 → 381.2 |

| This compound Transition | m/z 458.3 → 381.2 (Predicted) |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

Table 2: Mass Spectrometry Parameters.[2][10]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the bioanalytical method, based on validated methods for cabergoline analysis.

Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r) |

| Cabergoline | 2.00 - 200.00 | > 0.99 |

Table 3: Linearity of the method for cabergoline quantification.[2][4]

Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 2.0 | < 15 | < 15 | 85 - 115 |

| Low | 6.0 | < 15 | < 15 | 85 - 115 |

| Mid | 80.0 | < 15 | < 15 | 85 - 115 |

| High | 160.0 | < 15 | < 15 | 85 - 115 |

Table 4: Precision and accuracy for the quantification of cabergoline in human plasma.

Sensitivity

| Parameter | Value (pg/mL) |

| Lower Limit of Quantification (LLOQ) | 2.0 |

| Limit of Detection (LOD) | 0.5 |

Table 5: Sensitivity of the analytical method.[2][4]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate approach for the quantification of cabergoline in human plasma. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical analysis. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. paperity.org [paperity.org]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 8. moh.gov.bw [moh.gov.bw]

- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 10. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

Application Notes and Protocols for Cabergoline Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cabergoline in biological matrices, specifically plasma, utilizing a deuterated internal standard. The methodologies outlined below are based on established and validated techniques to ensure accuracy and reproducibility.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate quantification of cabergoline in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as cabergoline-d5, is the gold standard for LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy.

This guide details three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for achieving reliable and robust results. Below is a summary of the performance of LLE, SPE, and PP for cabergoline analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |

| Recovery | Good to High | High and Reproducible | Poor |

| Matrix Effects | Moderate | Low | High |

| Selectivity | Good | High | Low |

| Throughput | Moderate | High (with automation) | High |

| Recommendation | Recommended | Highly Recommended | Not Recommended |

Liquid-liquid extraction with diethyl ether has been shown to provide good recoveries for cabergoline. Solid-phase extraction is also an excellent choice, offering high selectivity and cleaner extracts. Protein precipitation is generally not recommended for cabergoline analysis due to documented poor recoveries.

Experimental Protocols

The following are detailed protocols for the recommended sample preparation methods and the subsequent LC-MS/MS analysis.

Internal Standard Preparation

Prepare a stock solution of cabergoline-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a working solution at a concentration appropriate for spiking into plasma samples (e.g., 1 ng/mL).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for cabergoline analysis in human plasma.

Materials:

-

Human plasma

-

Cabergoline-d5 internal standard working solution

-

Diethyl ether (HPLC grade)

-

Centrifuge capable of 3500 rpm and 4°C

-

Solvent evaporator

-

Reconstitution solution (Mobile Phase)

Procedure:

-

Pipette 500 µL of human plasma into a clean centrifuge tube.

-

Add 50 µL of the cabergoline-d5 internal standard working solution.

-

Vortex the sample for 1 minute.

-

Add 3.5 mL of diethyl ether.

-

Vortex vigorously for 3 minutes to ensure thorough mixing.

-

Centrifuge at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (approximately 3.0 mL) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that can be adapted for cabergoline using a polymeric reversed-phase sorbent like Oasis HLB.

Materials:

-

Human plasma

-

Cabergoline-d5 internal standard working solution

-

Phosphoric acid (4% v/v in water)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

SPE cartridges (e.g., Waters Oasis HLB, 1cc, 30 mg)

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

Pipette 500 µL of human plasma into a clean tube.

-

Add 50 µL of the cabergoline-d5 internal standard working solution.

-

Add 500 µL of 4% phosphoric acid in water and vortex to mix.

-

-

SPE Cartridge Conditioning (if required by manufacturer):

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

-

Elution:

-

Elute the cabergoline and internal standard with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: Protein Precipitation (PP) - For Comparative Purposes

As noted, this method is not recommended for cabergoline due to poor recovery but is included for completeness.

Materials:

-

Human plasma

-

Cabergoline-d5 internal standard working solution

-

Acetonitrile (ice-cold)

-

Centrifuge capable of high speed (e.g., >10,000 x g)

Procedure:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the cabergoline-d5 internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness.

-

Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for the analysis of cabergoline. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 15 µL |

| Column Temperature | 30°C |

| Run Time | ~5.5 minutes |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cabergoline: 452.3 -> 381.2 Cabergoline-d5: To be determined empirically (Expected Precursor: ~457.3) |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | To be optimized for the specific instrument |

Note on Cabergoline-d5 MRM Transition: The exact product ion for cabergoline-d5 should be determined by infusing a standard solution of the deuterated compound and performing a product ion scan on the precursor ion (approximately m/z 457.3). The most intense and stable fragment ion should be selected for the MRM transition.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for cabergoline analysis in human plasma.

| Parameter | Typical Value | Reference |

| Linearity Range | 2.00 - 200.00 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL | |

| Limit of Detection (LOD) | 0.5 pg/mL | |

| Intra-day Precision (%RSD) | < 15% | [1] |

| Inter-day Precision (%RSD) | < 15% | [1] |

| Accuracy (% Bias) | Within ±15% | [1] |

Visualizations

Experimental Workflow

Caption: General workflow for cabergoline analysis.

Logical Relationship of Sample Preparation Methods

Caption: Comparison of sample preparation methods.

References

Application Note: High-Sensitivity Quantitation of Cabergoline in Human Plasma Using LC-MS/MS with Cabergoline-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the high-sensitivity quantitation of cabergoline in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cabergoline-d6, ensures high accuracy and precision.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Due to its high potency, therapeutic concentrations of cabergoline in human plasma are very low, necessitating a highly sensitive and selective analytical method for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of cabergoline in human plasma, employing liquid-liquid extraction for sample preparation and this compound as the internal standard (IS) for reliable quantitation.

Experimental Protocols

Materials and Reagents

-

Cabergoline analytical standard

-

Methanol (HPLC grade)

-

Diethyl ether (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (with anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[3]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (100 ng/mL): Prepare separate stock solutions of cabergoline and this compound in methanol.

-

Working Standard Solutions: Serially dilute the cabergoline stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 1 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (1 ng/mL) to each tube and vortex for 1 minute.

-

Add 3.5 mL of diethyl ether to each tube.[3]

-

Vortex mix the samples for 3 minutes.

-

Centrifuge the samples at 3500 rpm for 5 minutes at 5°C.[3]

-

Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[3] |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v)[3] |

| Flow Rate | 0.75 mL/min[3] |

| Elution Mode | Isocratic[3] |

| Column Temperature | 30°C[3] |

| Injection Volume | 15 µL[3] |

| Total Run Time | 5.5 minutes[3] |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition (Cabergoline) | m/z 452.3 → 381.2[3] |

| MRM Transition (this compound) | m/z 458.3 → 381.2 (Predicted) |

| Fragmentation Voltage | 135 V (for Cabergoline)[3] |

| Collision Energy | 25 V (for Cabergoline)[3] |

Note: The MRM transition for this compound is predicted based on the structure and fragmentation of cabergoline. The fragmentation voltage and collision energy for this compound should be optimized to achieve the best signal intensity.

Data Presentation

Table 1: Quantitative Data Summary for Cabergoline Analysis

| Parameter | Result |

| Linearity Range | 2.00 - 200.00 pg/mL[3] |

| Lower Limit of Quantitation (LLOQ) | 1.6 pg/mL[3] |

| Intra-day Precision (%RSD) | 0.089 - 2.54%[4] |

| Inter-day Precision (%RSD) | 0.219 - 5.248%[4] |

| Intra-day Accuracy (%) | 95.88 - 105.38%[4] |

| Inter-day Accuracy (%) | 97.63 - 101.54%[4] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of cabergoline from human plasma.

Signaling Pathway (Conceptual)

Note: Cabergoline's primary mechanism of action is direct agonism at dopamine D2 receptors, which is a direct interaction and not a complex signaling pathway in the traditional sense of a multi-step cascade. The following diagram illustrates the logical relationship of its therapeutic action.

Caption: Mechanism of action of cabergoline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tocris Bioscience Cabergoline 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

Application Notes and Protocols for the Use of Cabergoline-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cabergoline-d6 as an internal standard in pharmacokinetic (PK) studies of cabergoline. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variability in sample preparation and instrument response.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimal dosing strategies and regulatory submissions. Cabergoline exhibits linear pharmacokinetics over the 0.5-7mg dose range and has a long elimination half-life, estimated to be between 63 and 109 hours.[1]

This compound, a deuterated analog of cabergoline, serves as an ideal internal standard for its bioanalysis. Due to its identical chemical properties to cabergoline, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. The mass difference allows for its distinct detection, enabling precise quantification of the unlabeled drug. This document outlines the methodologies for sample preparation, LC-MS/MS analysis, and presents exemplary pharmacokinetic data.

Signaling Pathway of Cabergoline

Cabergoline primarily exerts its therapeutic effects through the activation of dopamine D2 receptors.[1] As a D2 receptor agonist, it mimics the action of dopamine, leading to the inhibition of prolactin secretion from the pituitary gland. The binding of cabergoline to the D2 receptor initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the suppression of prolactin gene transcription and hormone release.

Cabergoline's inhibitory action on prolactin secretion.

Experimental Protocols

The following protocols are based on established methodologies for the bioanalysis of cabergoline in human plasma and are adapted for the use of this compound as an internal standard.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of cabergoline and this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 1 ng/mL in methanol)

-

Diethyl ether (extraction solvent)

-

Methanol

-

Vortex mixer

-

Centrifuge (capable of 3500 rpm and 5°C)

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (Mobile Phase: 70:30 v/v Methanol:20 mM Ammonium Acetate)

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 500 µL of each plasma sample into a clean polypropylene tube.

-

Add 50 µL of the this compound internal standard working solution to each plasma sample (except for blank samples).

-

Vortex the samples for 1 minute.

-

Add 3.5 mL of diethyl ether to each tube.

-

Vortex-mix the samples vigorously for 3 minutes.

-

Centrifuge the samples at 3500 rpm for 5 minutes at 5°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction workflow for plasma samples.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | 70:30 (v/v) Methanol : 20 mM Ammonium Acetate |

| Flow Rate | 0.75 mL/min |

| Elution Mode | Isocratic |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 5.5 minutes |

Mass Spectrometric Conditions:

| Parameter | Cabergoline | This compound |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition | m/z 452.3 → 381.2 | m/z 458.3 → 387.2 (Predicted) |

| Fragmentation Voltage | 135 V | 135 V |

| Collision Energy | 25 V | 25 V |

Note: The MRM transition for this compound is predicted based on a +6 Da mass shift. Optimal parameters for this compound should be determined empirically.

Data Presentation

The following tables summarize pharmacokinetic parameters obtained from a bioequivalence study of a 0.5 mg cabergoline tablet formulation in healthy volunteers.[3] These data are representative of what can be obtained using a validated LC-MS/MS method with a suitable internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Cabergoline (Mean ± SD)

| Parameter | Test Product (0.5 mg) | Reference Product (0.5 mg) |

| Cmax (pg/mL) | 29.37 ± 7.5 | 30.20 ± 3.40 |

| Tmax (h) | 2.17 (median) | 2.33 (median) |

| AUC0-t (pg·h/mL) | 734.38 ± 174.66 | 755.62 ± 143.29 |

| AUC0-inf (pg·h/mL) | 820.15 ± 180.25 | 845.33 ± 155.80 |

| t1/2 (h) | 68.50 ± 12.50 | 71.20 ± 10.90 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.[3]

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Value |

| Linearity Range | 2.00 - 200.00 pg/mL |

| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL |

| Limit of Detection (LOD) | 0.5 pg/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly sensitive and accurate quantification of cabergoline in biological matrices. The detailed protocols and representative data provided herein serve as a valuable resource for researchers and professionals involved in the pharmacokinetic evaluation of cabergoline. The robustness of this methodology is critical for drug development, bioequivalence studies, and therapeutic drug monitoring.

References

Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma via Liquid-Liquid Extraction with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of cabergoline in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure using a deuterated internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a reliable workflow for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving cabergoline. The use of a deuterated internal standard minimizes variability and enhances the accuracy of the assay.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Due to its high potency, therapeutic concentrations of cabergoline in plasma are typically in the low picogram per milliliter range. Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. Liquid-liquid extraction is a classic and effective sample preparation technique for isolating analytes from complex biological fluids like plasma.[2] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog of cabergoline, is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest degree of accuracy and precision.

This document provides a detailed protocol for the LLE of cabergoline from human plasma using a deuterated internal standard, followed by analysis with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Cabergoline reference standard

-

Deuterated cabergoline internal standard

-

HPLC-grade methanol

-

HPLC-grade diethyl ether

-

HPLC-grade ethyl acetate

-

HPLC-grade methylene chloride

-

Ammonium acetate

-

Borate buffer

-

Human plasma (with anticoagulant)

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator

Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of cabergoline and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the cabergoline primary stock solution with a suitable solvent (e.g., 1% acetic acid in water or mobile phase) to create working standard solutions for calibration curve and quality control (QC) samples.[3][4]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration in the same solvent as the cabergoline working standards.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for cabergoline extraction.[3][4][5]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibration standard, or QC sample.

-

Internal Standard Addition: Spike each tube with 50 µL of the deuterated internal standard working solution.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

-

Extraction Solvent Addition: Add 3.5 mL of diethyl ether to each tube.[3] Alternative extraction solvents that can be tested for optimal recovery include mixtures of ethyl acetate and methylene chloride.

-

Extraction: Vortex-mix the samples vigorously for 3 minutes.

-

Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[3]

-

Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 3.0 mL) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[3]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).[3]

-

Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (30:70, v/v) in an isocratic elution mode.[3]

-

Flow Rate: 0.75 mL/min.[3]

-

Injection Volume: 15 µL.[3]

-

Column Temperature: 30°C.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[3]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative performance of a typical liquid-liquid extraction method for cabergoline analysis.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1.86 - 124 pg/mL | [5] |

| Correlation Coefficient (r) | > 0.99 | [5] |

| Quantitation Limit | 1.86 pg/mL | [5] |

| Accuracy | 99.1 ± 10.2% | [5] |

Table 2: Precision Data

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Low QC | 17.0 | 10.7 | [5] |

| Mid QC 1 | 2.4 | 7.9 | [5] |

| Mid QC 2 | Not Reported | Not Reported | |

| High QC | Not Reported | Not Reported |

Experimental Workflow

Caption: Liquid-liquid extraction workflow for cabergoline from plasma.

Conclusion

The described liquid-liquid extraction method using a deuterated internal standard provides a sensitive, accurate, and reliable approach for the quantification of cabergoline in human plasma. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development. The robustness of this method makes it well-suited for high-throughput analysis in regulated bioanalytical laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]

- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness [scite.ai]

- 8. paperity.org [paperity.org]

- 9. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with Cabergoline-d6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Cabergoline using Cabergoline-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound internal standard signal is low or inconsistent, even though my Cabergoline signal seems acceptable. What could be the cause?

A1: A low or inconsistent signal from your this compound internal standard (IS) can be due to several factors, even when the analyte signal appears stable. Here are the primary causes and troubleshooting steps:

-

Differential Ion Suppression: Although this compound is a stable isotope-labeled (SIL) internal standard designed to co-elute and experience similar matrix effects as Cabergoline, slight differences in retention time can lead to differential ion suppression.[1] If a matrix component co-elutes more closely with the IS than the analyte, it can disproportionately suppress the IS signal.

-

Troubleshooting:

-

Optimize Chromatography: Adjust the mobile phase gradient or composition to ensure complete co-elution of Cabergoline and this compound.[1] Even minor separations can lead to different matrix effects.

-

Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than protein precipitation.

-

-

-

Concentration-Dependent Suppression: The extent of ion suppression can be dependent on the concentration of both the analyte and the internal standard. High concentrations of the analyte can potentially suppress the signal of the co-eluting internal standard.[2]

-

Troubleshooting:

-

Evaluate IS Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

-

Dilute the Sample: If high analyte concentrations are suspected to be the cause, diluting the sample can reduce the overall matrix load and minimize suppression.[3]

-

-

-

Purity of the Internal Standard: Verify the chemical and isotopic purity of your this compound standard. Impurities could lead to inconsistent ionization.

Q2: I'm observing poor accuracy and precision in my quantitative results, despite using a deuterated internal standard. Why is this happening?

A2: Poor accuracy and precision are classic signs that the internal standard is not effectively compensating for variability.

-

Incomplete Co-elution: As mentioned in Q1, if Cabergoline and this compound are not perfectly co-eluting, they will be exposed to different matrix environments as they enter the mass spectrometer source, leading to inaccurate correction.[1] The deuterium isotope effect can sometimes cause a slight shift in retention time.

-

Troubleshooting:

-